AMBERLITE IRA-404
Description
Properties
CAS No. |
149146-26-9 |
|---|---|
Molecular Formula |
C8H8N2 |
Origin of Product |
United States |
Advanced Characterization Techniques for Amberlite Ira 404 Resins
Spectroscopic Analysis of Functional Groups and Interactions
Spectroscopic techniques are extensively used to identify the functional groups present in AMBERLITE™ IRA-404 and to analyze their interactions with various substances during processes like adsorption or separation.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a fundamental technique for identifying the characteristic functional groups within the AMBERLITE™ IRA-404 resin matrix. By measuring the absorption or transmission of infrared radiation, specific vibrational modes associated with chemical bonds can be detected. This method is instrumental in confirming the presence of the quaternary ammonium (B1175870) groups, which are the active sites responsible for anion exchange tandfonline.com. Furthermore, FT-IR can monitor structural changes in the resin or the adsorption of target molecules by observing shifts in peak positions or the appearance of new absorption bands in the spectrum after interaction researchgate.netdeswater.comresearchgate.net. Studies on similar IRA-type resins have utilized FT-IR analysis to confirm the presence of adsorbed species such as molybdenum and vanadium within the resin structure post-sorption researchgate.net.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-NMR, 13C-NMR)
NMR spectroscopy, including 1H-NMR and 13C-NMR, provides detailed structural information by probing the local chemical environment of atomic nuclei. While challenging for solid resins, NMR is a valuable tool for characterizing the polymer backbone and functional groups in polymeric materials and modified resins researchgate.nettandfonline.comtandfonline.commdpi.com. 1H-NMR can elucidate the types and arrangement of hydrogen atoms, while 13C-NMR provides information about the different carbon environments. These techniques help confirm the structure of the polymer matrix and verify the successful incorporation or modification of functional groups. For example, NMR has been applied to characterize polymers and confirm their structural details researchgate.nettandfonline.comtandfonline.commdpi.com.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Adsorbate Tracking
UV-Vis spectroscopy is particularly effective for quantitatively tracking the adsorption or removal of substances that exhibit absorbance in the ultraviolet or visible regions of the electromagnetic spectrum. By measuring changes in the UV-Vis spectrum of a solution before and after contact with AMBERLITE™ IRA-404, the concentration of the adsorbate can be determined, allowing for the quantification of the adsorption process deswater.comhbni.ac.invscht.czmdpi.commdpi.com. This technique is commonly employed in adsorption studies to evaluate removal efficiency and adsorption capacity. Examples include the use of UV-Vis spectrophotometry to measure the concentration of substances like methylene (B1212753) blue dye and hexavalent chromium in solution after interaction with ion exchange resins deswater.comvscht.cz.
Illustrative data from a hypothetical UV-Vis adsorption study might be presented as follows:
| Initial Concentration (mg/L) | Equilibrium Concentration (mg/L) | Removal Efficiency (%) |
| 10 | 1.5 | 85.0 |
| 20 | 3.2 | 84.0 |
| 50 | 8.0 | 84.0 |
Note: The data in this table is illustrative and does not represent specific findings for AMBERLITE™ IRA-404 unless cited from a source.
Microscopic and Morphological Investigations
Microscopic techniques provide visual evidence of the resin beads' surface structure and morphology, while elemental analysis techniques offer insights into the distribution of elements on the surface.
Scanning Electron Microscopy (SEM)
SEM is utilized to examine the surface morphology and structural features of AMBERLITE™ IRA-404 resin beads at high magnification researchgate.netvscht.czresearchgate.netnih.govmdpi.com. SEM images reveal the size, shape, and surface texture of the beads, including the presence and characteristics of pores. Observing changes in morphology after exposure to adsorbates or chemical treatments can provide valuable information about the interactions occurring between the resin and the surrounding environment or target substances researchgate.netvscht.czresearchgate.netnih.gov. SEM has been widely used to characterize the morphology of various adsorbent materials, including other Amberlite resins researchgate.netvscht.czresearchgate.netnih.gov.
Energy Dispersive X-ray (EDX) Spectroscopy for Elemental Mapping
EDX spectroscopy, frequently coupled with SEM, is an analytical technique used to identify the elemental composition and map the distribution of elements on the surface of the resin vscht.cznih.govmdpi.comjournalijar.com. This is particularly valuable for confirming the elemental makeup of the resin itself and for investigating the adsorption of specific elements, such as metal ions. By comparing EDX spectra obtained before and after an adsorption process, the presence and spatial distribution of the adsorbed elements on the resin surface can be determined vscht.cznih.govmdpi.com. EDX analysis has been employed to confirm the adsorption of substances like chromium on similar resins by detecting new elemental signals on the surface bioline.org.br.
An example of how EDX data illustrating elemental composition might be presented is shown below:
| Element | Weight (%) (Before Adsorption) | Weight (%) (After Adsorption of X) |
| C | XX.X | YY.Y |
| N | XX.X | YY.Y |
| Cl | XX.X | YY.Y |
| O | XX.X | YY.Y |
| X | - | ZZ.Z |
Note: The data in this table is illustrative and does not represent specific findings for AMBERLITE™ IRA-404 unless cited from a source.
Structural and Textural Property Elucidation
Understanding the structural and textural properties of AMBERLITE IRA-404 is essential for predicting its behavior during ion exchange processes. Techniques such as X-ray Diffraction (XRD) and Brunauer-Emmett-Teller (BET) analysis provide valuable information about the resin's crystallinity, surface area, and pore structure.
X-ray Diffraction (XRD) Analysis
X-ray Diffraction (XRD) is a powerful technique used to determine the crystalline structure of materials. For polymeric resins like this compound, which are generally amorphous or semi-crystalline, XRD can provide information about the presence and nature of any crystalline domains, although the primary characteristic is typically an amorphous halo rather than sharp diffraction peaks. XRD analysis can also be used to examine structural changes in the resin after chemical modification or exposure to different environments rsc.org. While specific XRD data for this compound was not extensively found in the search results, XRD is a standard technique for characterizing the structural properties of solid materials, including ion exchange resins tandfonline.comrsc.org.
Brunauer-Emmett-Teller (BET) Surface Area and Pore Size Distribution Analysis
The Brunauer-Emmett-Teller (BET) method is widely used to determine the specific surface area of porous materials through the adsorption of gases, typically nitrogen, at cryogenic temperatures mdpi.commmu.ac.uk. Pore size distribution can be simultaneously analyzed using methods like the Barrett-Joyner-Halenda (BJH) method applied to the desorption isotherm mdpi.commmu.ac.uk.
For ion exchange resins, the surface area and pore size distribution significantly influence their adsorption capacity and kinetics. A higher surface area and appropriate pore structure can facilitate better access for ions and molecules to the active exchange sites within the resin matrix. While direct BET data for this compound was not prominently featured, studies on similar Amberlite resins, such as Amberlite IRA 402, report specific BET surface areas and average pore diameters mdpi.com. For instance, Amberlite IRA 402 is reported to have a BET surface area of 2.45 m²/g and an average pore diameter of 1.89 nm mdpi.com. These parameters allow for the retention of various compounds, including high-molecular-weight substances mdpi.com. Changes in surface area and pore size can occur after modifications, such as amination mdpi.com.
Thermal Stability Assessment through Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is crucial for evaluating the thermal stability of materials like this compound, determining the temperature range over which the resin remains stable and identifying decomposition temperatures.
The thermal stability of an ion exchange resin is important for applications involving elevated temperatures or processes where heat is generated. The polystyrene-divinylbenzene matrix of Amberlite resins generally provides good thermal resistance researchgate.net. However, the thermal stability can be influenced by the type of functional group and the degree of crosslinking researchgate.net. Studies on similar resins indicate that thermal decomposition can occur in multiple steps, corresponding to the loss of adsorbed water, followed by the degradation of the polymer backbone and functional groups mdpi.comresearchgate.net. For example, the thermal stability of some Amberlite resins is limited by the decomposition of their active sites at temperatures around 100°C, although the Merrifield resin backbone itself shows stability up to 420°C researchgate.net. AMBERLITE IRA-402 is reported to exhibit excellent thermal stability and can operate effectively up to 60°C labmartgh.com.
Electrochemical Characterization Methods for Resin Performance
For anion exchange resins like this compound, electrochemical methods can be used to study the mobility of counterions within the resin matrix and the interfacial charge transfer processes when the resin is in contact with an electrolyte solution or an electrode. These studies can help in understanding the factors affecting the efficiency of ion transport and exchange. While specific electrochemical characterization data for this compound was not extensively detailed in the provided search results, electrochemical sensors utilizing ion exchange resins, including Amberlite-IRA-404, have been developed, highlighting the relevance of electrochemical properties in such applications tandfonline.com. The interaction between the charged resin and ionic species in solution, which is fundamental to ion exchange, has electrochemical implications that can be probed by these techniques tandfonline.com.
Theoretical Frameworks and Mechanistic Investigations of Amberlite Ira 404 Interactions
Ion Exchange Mechanisms and Equilibrium Studies
The primary mechanism of solute removal by AMBERLITE IRA-404 is ion exchange, where anions in the liquid phase are exchanged for the mobile anions (typically chloride ions) associated with the resin's quaternary ammonium (B1175870) functional groups. At equilibrium, the distribution of ions between the resin and the solution can be described by various isotherm models. These models are essential for quantifying the resin's maximum uptake capacity and understanding the nature of the adsorption process.
The Langmuir isotherm model assumes monolayer adsorption onto a surface with a finite number of identical and energetically equivalent active sites. It is often applied to describe ion exchange processes where chemisorption is the dominant mechanism. The linear form of the Langmuir equation is:
Ce/qe = 1/(qmaxKL) + Ce/qmax
Where:
Ce is the equilibrium concentration of the solute in the solution (mg/L).
qe is the amount of solute adsorbed per unit mass of the adsorbent at equilibrium (mg/g).
qmax is the maximum monolayer adsorption capacity (mg/g).
KL is the Langmuir constant related to the energy of adsorption (L/mg).
Studies on resins similar to this compound have demonstrated the applicability of the Langmuir model. For instance, in the removal of Acid Blue 113 dye using Amberlite IRA 402, the experimental data fitted the Langmuir isotherm well, suggesting a monolayer adsorption process. mdpi.com The maximum adsorption capacity (qmax) was determined to be 130 mg/g. mdpi.com Similarly, for the adsorption of thiophenol on Amberlite® IRA402, the Langmuir isotherm provided a better fit than the Freundlich model, indicating homogeneous adsorption. mdpi.com
The following table presents Langmuir parameters for the adsorption of various substances on resins similar to this compound, illustrating the model's utility.
| Adsorbent | Adsorbate | q_max (mg/g) | K_L (L/mg) | R² | Reference |
| Amberlite IRA 402 | Acid Blue 113 | 130 | - | 0.9575 | mdpi.com |
| Amberlite IRA 402 | Thiophenol | - | - | - | mdpi.com |
| Amberlite IRA 400 | Nitrates | 769.2 | - | - | capes.gov.brcnrs.fr |
| Amberlite IRA 743 | Chromium(VI) | - | - | - | vscht.cz |
Note: Dashes indicate that the specific value was not provided in the cited source.
The Freundlich isotherm is an empirical model that describes adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities. It is generally applicable to multilayer adsorption. The linear form of the Freundlich equation is:
log(qe) = log(KF) + (1/n) log(Ce)
Where:
KF is the Freundlich constant related to the adsorption capacity ((mg/g)(L/mg)1/n).
1/n is the adsorption intensity or surface heterogeneity, with values between 0 and 1 indicating favorable adsorption.
The Freundlich model has been successfully applied to describe the equilibrium of various anions on strong base anion exchangers. For example, the adsorption of nitrates on Amberlite IRA 400 was found to follow the Freundlich adsorption isotherm. capes.gov.brcnrs.fr In a study on chromium(VI) removal using Amberlite IRA 743, the Freundlich isotherm also provided a good fit to the experimental data, with the favorability of the adsorption process confirmed by the value of n being between 1 and 10. vscht.cz
The table below shows Freundlich isotherm parameters for different systems involving Amberlite resins.
| Adsorbent | Adsorbate | K_F ((mg/g)(L/mg)^(1/n)) | n | R² | Reference |
| Amberlite IRA 400 | Nitrates | - | - | - | capes.gov.brcnrs.fr |
| Amberlite IRA 743 | Chromium(VI) | - | >1 | >0.9 | vscht.cz |
| Amberlite IRA 402 | Acid Blue 113 | 1.12 | 1.08 | 0.8996 | mdpi.com |
Note: Dashes indicate that the specific value was not provided in the cited source.
For more complex systems, the Temkin and Redlich-Peterson isotherm models can provide a better description of the equilibrium behavior.
The Temkin isotherm model assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage due to adsorbent-adsorbate interactions. researchgate.netundip.ac.id It is expressed as:
qe = (RT/bT) ln(ATCe)
Where:
AT is the Temkin isotherm equilibrium binding constant (L/g).
bT is the Temkin constant related to the heat of adsorption (J/mol).
R is the universal gas constant (8.314 J/mol·K).
T is the absolute temperature (K).
The Redlich-Peterson isotherm is a hybrid three-parameter model that incorporates features of both the Langmuir and Freundlich isotherms. researchgate.netbioline.org.br It can be applied in either homogeneous or heterogeneous systems and is versatile for a wide range of adsorbate concentrations. researchgate.net Its equation is:
qe = (KRPCe) / (1 + aRPCeβ)
Where:
KRP is the Redlich-Peterson isotherm constant (L/g).
aRP is the Redlich-Peterson isotherm constant (L/mg)β.
β is the exponent, which lies between 0 and 1.
When β = 1, the Redlich-Peterson equation simplifies to the Langmuir isotherm, and when the term aRPCeβ is much greater than 1, it approaches the Freundlich isotherm. Studies on similar resins have shown the utility of these models. For example, the adsorption of nitrate (B79036) on Amberlite IRA 400 has been analyzed using the Redlich-Peterson model, which, along with the Sips model, was found to provide the best fit for the experimental data across a range of pH values. nih.govscirp.org
The study of unibivalent ion exchange equilibria, such as the exchange between a monovalent anion (like Cl⁻) on the resin and a divalent anion (like SO₄²⁻) in solution, is crucial for understanding the resin's selectivity. The equilibrium constant (K) for such a reaction provides a quantitative measure of the resin's preference for one ion over another.
For the reaction: 2R-Cl + SO₄²⁻(aq) ⇌ R₂-SO₄ + 2Cl⁻(aq)
The thermodynamic equilibrium constant is defined by the activities of the ions in both the resin and solution phases. Studies on Amberlite IRA-400 for the Cl⁻/SO₄²⁻ exchange have shown that the standard equilibrium constant (Kstd) increases with temperature, indicating an endothermic ion exchange reaction. asianpubs.org For example, the Kstd value was found to increase from 20 at 30°C to 31 at 45°C, with a calculated enthalpy of reaction of 11.5 kJ/mole. asianpubs.org
Further investigations on Amberlite IRA-400 have also explored the effect of the ionic size on the equilibrium constant for uni-bivalent exchanges. asianpubs.org For instance, the equilibrium constant for the Cl⁻/C₂O₄²⁻ exchange was found to be higher than that for the I⁻/SO₄²⁻ exchange, highlighting the influence of the properties of the exchanging ions on the equilibrium position. asianpubs.org
| Ion Exchange System | Resin | Temperature (°C) | Standard Equilibrium Constant (K_std) | Enthalpy (kJ/mol) | Reference |
| Cl⁻ / SO₄²⁻ | Amberlite IRA-400 | 30 | 20.0 | 11.5 | asianpubs.org |
| Cl⁻ / SO₄²⁻ | Amberlite IRA-400 | 45 | 31.0 | 11.5 | asianpubs.org |
| I⁻ / C₂O₄²⁻ | Amberlite IRA-400 | 30 | 0.260 | 14.5 | niscpr.res.in |
| I⁻ / C₂O₄²⁻ | Amberlite IRA-400 | 45 | 0.355 | 14.5 | niscpr.res.in |
Temkin and Redlich–Peterson Isotherm Models for Complex Systems
Adsorption Kinetics and Transport Phenomena
The rate at which ion exchange occurs is as important as the equilibrium capacity for the practical design of treatment systems. Adsorption kinetics are used to model the rate of solute uptake and to identify the rate-controlling steps, which can be transport phenomena (film or intraparticle diffusion) or the chemical reaction itself.
The pseudo-first-order kinetic model, also known as the Lagergren model, is one of the most widely used models to describe the rate of adsorption from the liquid phase. It assumes that the rate of change of solute uptake with time is directly proportional to the difference in saturation concentration and the amount of solid uptake with time. The linear form of the equation is:
log(qe - qt) = log(qe) - (k₁/2.303) t
Where:
qt is the amount of solute adsorbed at time t (mg/g).
k₁ is the rate constant of the pseudo-first-order adsorption (min⁻¹).
This model has been applied to describe the kinetics of adsorption on strong base anion exchangers. For example, the adsorption of Acid Blue 113 dye onto Amberlite IRA 402 was best described by the Lagergren model, with a correlation coefficient (R²) of 0.9275. mdpi.com In another study, the removal of Congo Red dye using Amberlite IRA-400 was also analyzed using the pseudo-first-order model. researchgate.net
The following table presents the pseudo-first-order kinetic parameters for the adsorption of different substances on related Amberlite resins.
| Adsorbent | Adsorbate | q_e (calc) (mg/g) | k₁ (min⁻¹) | R² | Reference |
| Amberlite IRA 402 | Acid Blue 113 | - | - | 0.9275 | mdpi.com |
| Amberlite IRA-400 | Congo Red (50 ppm) | 2.84 | - | - | researchgate.net |
| Amberlite IRA-400 | Congo Red (75 ppm) | 3.62 | - | - | researchgate.net |
| Amberlite IRA-400 | Congo Red (100 ppm) | 4.53 | - | - | researchgate.net |
Note: Dashes indicate that the specific value was not provided in the cited source.
In a study on the combined removal of arsenic(V) and nitrate, this compound was specifically investigated. The research focused on the performance of various ion exchange resins, and this compound was identified as a conventional sulfate-selective resin. scispace.com While detailed kinetic modeling was not the primary focus of this particular study, it provided valuable performance data for arsenic removal under specific conditions. scispace.com
| Resin | Influent As(V) (µg/L) | Sulfate (B86663) (mg/L) | Bicarbonate (mg/L) | Bed Volumes to 10 µg/L As Breakthrough | Reference |
| This compound | 40 | 11.2 | 80 | 800 | scispace.com |
| This compound | 100 | 11.2 | 80 | 340 | scispace.com |
| This compound | 220 | 11.2 | 80 | 170 | scispace.com |
This data, while not providing kinetic constants, illustrates the practical performance and capacity of this compound in a dynamic column setting, which is a function of both equilibrium and kinetic phenomena.
Pseudo-Second-Order Kinetic Models
The pseudo-second-order kinetic model is frequently employed to describe sorption processes where the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the sorbent and sorbate. The model assumes that the rate of occupation of adsorption sites is proportional to the square of the number of unoccupied sites.
The linear form of the pseudo-second-order equation is:
where:
q_e (mg/g) is the amount of solute adsorbed at equilibrium.
q_t (mg/g) is the amount of solute adsorbed at time t (min).
k_2 (g/mg·min) is the rate constant of the pseudo-second-order adsorption.
A plot of t/q_t versus t should yield a straight line if the process follows this model, allowing for the determination of q_e and k_2.
Research Findings: A thorough review of available scientific literature did not yield specific studies that applied the pseudo-second-order kinetic model to the sorption of compounds onto this compound. While this model is extensively used for other Amberlite resins, quantitative data such as the rate constant (k_2) and the equilibrium adsorption capacity (q_e) under various conditions are not documented for this specific resin.
Intraparticle Diffusion Models (Weber-Morris)
The Weber-Morris intraparticle diffusion model is used to identify the diffusion mechanism and rate-controlling steps in a sorption process. Adsorption is often a multi-step process that includes the transport of the solute from the bulk solution to the exterior surface of the sorbent, followed by diffusion into the pores of the sorbent (intraparticle diffusion), and finally the sorption onto the active sites.
The Weber-Morris equation is expressed as:
ΔG° = -RT * ln(K_c)
By plotting ln(K_c) versus 1/T, ΔH° can be calculated from the slope of the line.
Research Findings: Specific experimental data for the enthalpy change (ΔH°) associated with sorption onto this compound are not documented in the available scientific literature.
Thermodynamic Principles Governing Sorption Processes
Entropy Change (ΔS°) Calculations
The entropy change (ΔS°) reflects the change in randomness at the solid-solution interface during the sorption process. A positive ΔS° suggests an increase in randomness at the interface, while a negative value suggests a decrease. It is calculated from the intercept of the Van 't Hoff plot.
Research Findings: As with the other thermodynamic parameters, there is no specific data available in the reviewed literature regarding the entropy change (ΔS°) for sorption interactions with the this compound resin.
Data Tables
Due to the lack of specific research findings for this compound in the context of the requested theoretical frameworks, data tables for kinetic and thermodynamic parameters cannot be generated. However, some operational data for the removal of Arsenic (V) using this compound has been reported:
| Resin | Initial As(V) Conc. (µg/L) | pH | Sulfate (meq/L) | Breakthrough Volume (Bed Volumes) |
|---|---|---|---|---|
| This compound | 40 | 11.2 | 2 | 800 |
| This compound | 100 | 11.2 | 2 | 340 |
| This compound | 220 | 11.2 | 2 | 170 |
Computational Chemistry Approaches for Mechanistic Insights
Computational chemistry provides powerful tools for investigating the interactions within ion exchange resins at an atomic level. These theoretical approaches complement experimental data, offering detailed insights into the mechanisms governing the binding and transport of ions. For resins like this compound, which possess a styrene-divinylbenzene matrix with quaternary ammonium functional groups, computational models can elucidate the fundamental factors driving their performance in separation and purification processes.
Density Functional Theory (DFT) Calculations for Binding Energy and Interactions
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to understand the interactions between an ion exchange resin's functional groups and target ions. By calculating the electronic properties, DFT can predict the strength and nature of the chemical bonds formed during ion exchange.
Detailed studies on resins with structures similar to this compound, such as those with quaternary ammonium functional groups on a styrene-divinylbenzene copolymer backbone, have utilized DFT to great effect. mdpi.comresearchgate.net Researchers create 3D models of the resin's fundamental structure, including the polymer backbone and the active functional group (e.g., benzyltrimethylammonium). mdpi.comresearchgate.net Geometry optimization calculations are then performed to find the most stable configuration of the resin fragment and the interacting ion. mdpi.com
A key output from these calculations is the binding energy, which quantifies the strength of the interaction between the resin and an anion. For instance, DFT calculations can determine the relative binding affinity for a series of different anions, predicting the selectivity of the resin. scientific.net The order of absolute binding energy for various ions has been shown to be consistent with experimentally observed ion-exchange capabilities. scientific.net These calculations often involve functionals like B3LYP combined with basis sets such as 6-31g**, and may incorporate a polarizable continuum model (PCM) to simulate the aqueous environment in which these resins typically operate. mdpi.comresearchgate.net
Furthermore, DFT allows for the analysis of charge distribution, such as through Mulliken atomic charges or Atomic Polar Tensor (APT) charges. mdpi.comscientific.net This analysis reveals the electrostatics of the interaction, confirming that the quaternary ammonium group (–N(CH₃)₃⁺) is the primary site of positive charge and thus the key locus for the ion exchange process. mdpi.comresearchgate.net The calculations can also elucidate how charge is transferred between the host resin and the guest anion upon binding. scientific.net In studies on modified resins, DFT has been used to identify which specific functional groups exhibit the highest binding energy towards a target species. rsc.org
Table 1: Parameters for Typical DFT Simulations of Anion Exchange Resins This table is generated based on methodologies reported for similar anion exchange resins.
| Parameter | Typical Value/Method | Purpose | Source |
| Computational Method | Density Functional Theory (DFT) | To calculate electronic structure and energy. | mdpi.comresearchgate.net |
| Functional | B3LYP | A hybrid functional commonly used for its accuracy in organic and organometallic systems. | mdpi.comresearchgate.net |
| Basis Set | 6-31g** | Describes the atomic orbitals used in the calculation. | mdpi.comresearchgate.net |
| Solvation Model | Polarizable Continuum Model (PCM) | Simulates the effect of an aqueous solvent on the interaction. | mdpi.comresearchgate.net |
| Calculated Properties | Geometry Optimization, Binding Energy, Atomic Charges (APT) | To find the most stable structure, interaction strength, and electrostatic interaction sites. | mdpi.comresearchgate.net |
Molecular Dynamics Simulations of Adsorption Events
While DFT provides a static picture of binding, Molecular Dynamics (MD) simulations offer a dynamic view of the adsorption process. MD simulations model the physical movements of atoms and molecules over time, providing a molecular-level understanding of how ions navigate the resin's porous structure and bind to active sites. arxiv.org This is particularly valuable for understanding the complex, hydrated environment within a resin like this compound.
Classical all-atom MD simulations are used to study the diffusion and transport properties of both ions and water molecules within anion exchange systems. arxiv.orgosti.gov These simulations can reveal the formation of water channels that facilitate ion transport to the fixed functional groups. arxiv.org The self-diffusion coefficients of water and the target anions can be calculated from MD trajectories, showing, for example, that water molecules often have higher diffusion rates than the more tightly bound anions. arxiv.org
MD simulations also provide insights into the solvation structure of the ions and the resin's functional groups. mdpi.com By analyzing Radial Distribution Functions (RDFs), researchers can understand how water molecules arrange around the quaternary ammonium cations and the adsorbing anions. acs.orgunitn.it This information is crucial, as the hydration shell of an ion must be partially or fully stripped for binding to occur. The simulations can model the entire adsorption event, from the diffusion of a hydrated ion through the bulk water phase to its eventual coordination with the resin's fixed charges. osti.gov The interplay between electrostatic interactions and the geometry of both the anions and the resin's functional groups are controlling factors in the diffusion and separation process. osti.gov
Table 2: Representative Diffusion Coefficients from MD Simulations of Hydrated Anion Exchange Systems This table contains representative data from studies on analogous anion exchange membranes to illustrate typical findings from MD simulations.
| System Component | Diffusion Coefficient (10⁻⁶ cm²/s) | Simulation Conditions | Source |
| Water | ~2.0 - 5.0 | Fully hydrated membrane, 300 K | arxiv.org |
| Hydroxide (B78521) Ion (OH⁻) | ~0.5 - 2.5 | Varies with hydration level (λ) | arxiv.orgacs.org |
Research Applications of Amberlite Ira 404 in Separation Science
Remediation of Anionic Contaminants from Aqueous Media
AMBERLITE IRA-404 has been investigated for its potential in removing various anionic contaminants from water. Its strong basic anion exchange properties make it a candidate for targeting negatively charged ions in aqueous solutions.
Removal of Dyes (e.g., Acid Blue 113, Congo Red, Acid Orange 10, Acid Blue 193)
A comprehensive search of available scientific literature did not yield specific research studies on the application of this compound for the removal of Acid Blue 113, Congo Red, Acid Orange 10, or Acid Blue 193. While related Amberlite resins have been studied for dye removal, no data was found specifically for this compound.
Adsorption of Pharmaceutical Compounds (e.g., 5-Fluorouracil (B62378), Thiophenol)
Research into the application of this compound for the removal of pharmaceutical compounds is limited. While one study mentioned its use for the selective adsorption of 5-Fluorouracil, detailed experimental findings are not extensively documented in the available literature. researchgate.net
No specific research findings were available for the adsorption of Thiophenol using this compound.
Table 1: Adsorption of 5-Fluorouracil by this compound
| Compound | Resin | Application | Research Finding |
|---|
Elimination of Oxyanions (e.g., Nitrate (B79036), Sulfate (B86663), Arsenic(V))
This compound has been identified as a resin for the removal of oxyanions such as nitrate and Arsenic(V). However, detailed performance data and comparative studies are not widely available in the reviewed literature.
A study on combined Arsenic(V) and nitrate removal mentioned this compound as a conventional sulfate-selective resin. While the study focused on comparing different resin types, specific performance metrics for this compound were not detailed.
No specific research findings were available for the removal of sulfate using this compound.
Boron Removal in Water Treatment
A thorough search of scientific literature did not yield specific research studies on the application of this compound for boron removal in water treatment.
Recovery and Purification of Organic Acids from Fermentation Broths
The application of this compound in the recovery and purification of organic acids from fermentation broths appears to be an area with limited published research.
Lactic Acid Separation and Productivity Enhancement
No specific research studies detailing the use of this compound for lactic acid separation from fermentation broths or for productivity enhancement in such processes were found in the available literature. While the recovery of lactic acid is a common application for ion exchange resins, data specific to this compound is not present in the searched sources. scribd.comscribd.com
Other Organic Acid Recovery Processes
Beyond commonly studied organic acids, this compound and similar strong base anion exchange resins like the Amberlite IRA 400 series have been investigated for the recovery of other valuable organic acids from fermentation broths and industrial effluents. mdpi.comnih.govrsc.org These processes are crucial for improving the economic viability and sustainability of bio-based chemical production. The recovery of acids such as succinic acid, acetic acid, and citric acid has been a subject of research. rsc.orggoogle.comnih.govresearchgate.netrsc.orgrsc.org
For instance, in the recovery of succinic acid from fermentation broths, anion exchange resins are employed to separate the acid from other organic acids like formate, acetate, and pyruvate. rsc.org The use of these resins can lead to high purity and yield of the target acid. rsc.orgulakbim.gov.tr Similarly, research has explored the use of ion exchange resins for the recovery and purification of acetic acid from dilute solutions, a significant challenge in various industrial processes. nih.govrsc.org Studies have also been conducted on the recovery of citric acid from fermentation broths using anion exchange resins, demonstrating the versatility of this technology. researchgate.net
The efficiency of these recovery processes is influenced by several factors, including the pH of the solution, the presence of other ions, and the specific properties of the resin. mdpi.comnih.govjmb.or.kr For example, the capacity of the resin for a particular acid can be affected by the presence of other anions that compete for the exchange sites. nih.govscielo.br
Heavy Metal Ion Removal and Speciation Studies
This compound and analogous resins are effective in the removal of hazardous heavy metal anions from contaminated water sources. The mechanism primarily involves the exchange of the chloride ions on the resin with the target anionic metal complexes.
While this compound is an anion exchanger, its modification can enhance its capacity for cationic metal removal. For example, a study modified Amberlite IRA-400 Cl⁻ with Prosopis juliflora seeds, creating a surface-modified adsorbent (SMA) for the removal of Pb²⁺. nih.gov The research found that the SMA resin exhibited high efficiency for Pb²⁺ removal, with a maximum adsorption capacity (qₘₐₓ) of 106 mg/g. nih.gov The adsorption process was found to be spontaneous and followed the Langmuir adsorption isotherm and pseudo-second-order kinetics. nih.gov The efficiency of lead removal is influenced by parameters such as pH, initial lead concentration, and adsorbent dosage. nih.gov Optimal removal is often observed at a specific pH range, and the percentage of removal increases with the adsorbent dose up to a certain point. nih.gov
Interactive Table: Adsorption Parameters for Pb²⁺ Removal by Modified Amberlite Resin
| Parameter | Condition | Result | Reference |
|---|---|---|---|
| Adsorbent | Prosopis juliflora seed modified Amberlite IRA-400 Cl⁻ | - | nih.gov |
| Initial Pb²⁺ Concentration | 100 mg L⁻¹ | 73.45% removal | nih.gov |
| Adsorbent Dosage | 0.01 g | - | nih.gov |
| pH | 6 | - | nih.gov |
| Adsorption Isotherm | - | Langmuir (R² = 0.99) | nih.gov |
| Max. Adsorption Capacity (qₘₐₓ) | - | 106 mg g⁻¹ | nih.gov |
| Kinetics | - | Pseudo-second-order | nih.gov |
Hexavalent chromium, often present as chromate (B82759) (CrO₄²⁻) or dichromate (Cr₂O₇²⁻) anions in aqueous solutions, is a significant environmental pollutant. orientjchem.org Strong base anion exchange resins like the Amberlite IRA-400 series are effective for its removal. orientjchem.orgresearchgate.net The removal mechanism is primarily ion exchange, where the chromate or dichromate ions are exchanged for the chloride ions on the resin. deswater.com The process is pH-dependent, with maximum removal typically occurring in the acidic pH range where HCrO₄⁻ is the predominant species. orientjchem.orgdeswater.com
The efficiency of Cr(VI) removal can be affected by the presence of other anions such as sulfates, chlorides, and carbonates, which can compete with the chromate ions for the active sites on the resin. orientjchem.org The mechanism can also involve electrostatic adsorption coupled with reduction and complexation. vscht.czresearchgate.net
Interactive Table: Factors Affecting Cr(VI) Removal by Amberlite Resins
| Factor | Observation | Reference |
|---|---|---|
| pH | Maximum removal in the acidic range (pH 2-6) | orientjchem.orgdeswater.com |
| Initial Cr(VI) Concentration | Percent removal decreases with increasing concentration, but the amount adsorbed per unit weight of resin increases. | orientjchem.org |
| Resin Dosage | Percent removal increases with increasing dosage. | orientjchem.org |
| Competing Anions | Carbonate and phosphate (B84403) ions can significantly affect removal efficiency. | orientjchem.org |
Similar to lead, the removal of cationic cadmium (Cd²⁺) by the anionic this compound resin is not a direct application. However, research on modified Amberlite resins provides insights into the potential for such applications. For instance, hydrous ferric oxide nanoparticles embedded in Amberlite IRA 400 Cl form have been used for the adsorption of Cd(II). mdpi.com Studies on other Amberlite resins have shown their potential for cadmium removal, indicating that with appropriate modification, these resins can be effective. d-nb.info The adsorption capacity for Cd(II) is generally influenced by factors such as the initial concentration of the metal ion and the presence of other competing ions. mdpi.com
Strong base anion exchange resins, including the Amberlite IRA-400 series, have been extensively studied for the recovery of uranium from sulfate leach liquors. iaea.org In sulfate solutions, uranium forms anionic complexes, such as uranyl sulfate, which can be effectively adsorbed by the resin. iaea.org The presence of other ions, known as resin poisons like polythionates and cobalt cyanide complexes, can significantly impact the efficiency of uranium adsorption. iaea.org
The management of cobalt in such systems is also crucial. Cobalt cyanide complexes can be strongly adsorbed by the resin and require specific elution procedures for their removal. iaea.org While there is less specific information on antimony removal by this compound, the general principles of anion exchange suggest its potential for removing anionic antimony species from aqueous solutions.
The recovery of precious metals like rhodium is of significant economic interest. Research has shown that strong base anion exchange resins like Amberlite IRA-400 can be used for the separation and preconcentration of rhodium(III) from chloride solutions. researchgate.net The process often involves the formation of anionic chloro-complexes of rhodium, which are then adsorbed by the resin. researchgate.net The separation of rhodium from other platinum group metals, such as iridium, is possible due to the different affinities of their respective chloro-complexes for the resin. researchgate.net Elution of the adsorbed rhodium can be achieved using appropriate concentrations of hydrochloric acid. researchgate.net
Application in Industrial Process Streams and Effluents
Textile Wastewater Treatment
Wastewater from the textile industry is notoriously complex, characterized by high concentrations of dissolved solids, and a wide variety of dyes that are often resistant to biological degradation. Strong base anion exchange resins, such as those in the AMBERLITE IRA-400 series, are effective in removing anionic dyes from these effluents. The mechanism of removal is primarily through ion exchange, where the anionic dye molecules in the wastewater are exchanged for the chloride ions on the resin.
While specific studies focusing exclusively on this compound are limited in publicly available literature, extensive research on the closely related AMBERLITE IRA-400 and IRA-402 resins provides strong evidence for its potential efficacy. For instance, studies have demonstrated the successful removal of various acid and direct dyes using these resins. mdpi.comepa.govresearchgate.net Research on Amberlite IRA-400 has shown its effectiveness in removing dyes like Congo Red and Acid Orange 10. mdpi.comresearchgate.net Similarly, Amberlite IRA-402 has been effectively used to remove Acid Blue 113 from aqueous solutions. mdpi.com The strong interaction between the anionic dye molecules and the quaternary ammonium (B1175870) functional groups of the resin facilitates high removal efficiencies.
The performance of these resins is influenced by several factors including the initial dye concentration, contact time, and the pH of the wastewater. Typically, the adsorption of anionic dyes is favorable under acidic to neutral pH conditions. The table below summarizes findings from studies on related Amberlite resins, which can be considered indicative of the potential performance of this compound.
Table 1: Performance of AMBERLITE IRA-400 Series Resins in Textile Dye Removal
| Resin | Dye Type | Target Dye | Adsorption Capacity (mg/g) | Removal Efficiency (%) | Reference |
|---|---|---|---|---|---|
| AMBERLITE IRA-400 | Acid | Acid Orange 10 | - | 96.8 | |
| AMBERLITE IRA-402 | Acid | Acid Blue 113 | 130 | - | mdpi.com |
Palm Oil Mill Wastewater Treatment
Palm Oil Mill Effluent (POME) is a significant environmental challenge for the palm oil industry, characterized by high biochemical oxygen demand (BOD), chemical oxygen demand (COD), suspended solids, and acidic pH. While various treatment technologies are employed, the application of ion exchange resins is an area of ongoing research.
Hydrometallurgical Processes for Metal Recovery
Hydrometallurgy involves the use of aqueous solutions to extract metals from ores, concentrates, and recycled materials. research-solution.com Anion exchange resins play a crucial role in these processes by selectively removing and concentrating valuable metal anions from leach solutions. This compound is identified as a suitable polystyrene strong-base anion-exchange resin for such applications. iaea.org
The strong basicity of this compound allows for the effective adsorption of metal-anion complexes. For example, in sulfuric acid leach solutions, uranium forms anionic sulfate complexes which can be strongly adsorbed by resins like those in the AMBERLITE IRA-400 series. researchgate.net Research on Amberlite IRA-400 has demonstrated its use in the recovery of uranium from sulfate leach liquors. researchgate.net Studies have also investigated the use of Amberlite IRA-400 for the adsorption of heavy metals like chromium(VI), which exists as an anion, from aqueous solutions. Furthermore, recent research in solvometallurgy has highlighted the effectiveness of Amberlite IRA 402 in recovering transition metals such as iron, copper, and cobalt from non-aqueous solutions. mdpi.com
These findings suggest that this compound would be effective in similar hydrometallurgical applications, particularly for the recovery of metals that can form stable anionic complexes. The performance of the resin is dependent on factors such as the pH of the solution, the concentration of the metal complex, and the presence of competing anions.
Table 2: Application of AMBERLITE IRA-400 Series Resins in Metal Recovery
| Resin | Application | Target Metal | Media | Key Finding | Reference |
|---|---|---|---|---|---|
| AMBERLITE IRA-400 | Uranium Recovery | Uranium | Sulfate Leach Liquor | Effective in adsorbing anionic uranium sulfate complexes. | researchgate.net |
| AMBERLITE IRA-400 | Heavy Metal Adsorption | Chromium(VI) | Aqueous Solution | High loading capacity for chromate anions. | |
| AMBERLITE IRA-402 | Transition Metal Recovery | Iron, Copper, Cobalt | Non-aqueous (ethanol) | Efficiently recovered transition metals. | mdpi.com |
Amberlite Ira 404 As a Heterogeneous Catalyst in Organic Synthesis
Catalytic Activity in Multicomponent Reactions
Synthesis of Heterocyclic Compounds (e.g., 1,8-Dioxoxanthene Derivatives)
The synthesis of heterocyclic compounds, such as 1,8-dioxoxanthene derivatives, is an area where heterogeneous catalysts have shown promise tandfonline.comtandfonline.comresearchgate.net. These xanthene derivatives are considered medicinally significant molecules tandfonline.comtandfonline.com. While specific studies directly detailing the use of AMBERLITE IRA-404 for the synthesis of 1,8-dioxoxanthene derivatives were not predominantly found, related Amberlite resins, such as Amberlite IRA-400 (OH⁻) and the weak base resin Amberlite IRA67, have been reported as effective heterogeneous catalysts for this transformation tandfonline.comtandfonline.comresearchgate.net. For instance, Amberlite IRA67, a weak base exchange resin with tertiary amine functional groups, has been successfully employed in the synthesis of 1,8-dioxoxanthene derivatives from aromatic aldehydes and 5,5-dimethyl-1,3-cyclohexanedione tandfonline.comtandfonline.com. The reaction proceeds efficiently under reflux conditions in acetonitrile, yielding products in high yields (88–98%) within short reaction times tandfonline.comtandfonline.com. The catalytic activity in such reactions is often attributed to the basic sites on the resin facilitating key steps like Knoevenagel condensation and subsequent cyclization. Given that this compound is a strong base resin, it could potentially catalyze similar reactions requiring stronger basic conditions, although specific research confirming this for 1,8-dioxoxanthene synthesis with IRA-404 was not a primary finding in the search results.
Esterification Reactions and Solketal (B138546) Synthesis
Esterification reactions, involving the condensation of a carboxylic acid and an alcohol, are fundamental transformations in organic chemistry. Solketal synthesis, the formation of 2,2-dimethyl-1,3-dioxolane-4-methanol from glycerol (B35011) and acetone, is a specific type of acetalization reaction mdpi.com. These reactions are typically catalyzed by acids p2infohouse.orgmdpi.comresearchgate.net. This compound is a strongly basic resin and is therefore not typically employed as the primary catalyst for acid-catalyzed esterification or solketal synthesis. However, ion exchange resins, both acidic and basic, are widely used as heterogeneous catalysts in various organic transformations, including those related to ester synthesis p2infohouse.org. Acidic resins like Amberlyst 15 are known catalysts for solketal synthesis mdpi.comresearchgate.net. While this compound's direct catalytic role in these specific acid-catalyzed reactions is unlikely, it is mentioned in a patent in the context of a catalytic composition involving both a strongly basic ion exchange resin (like IRA-404) and an acidic ion exchange resin for the hydrolysis of alkylene oxides google.com. This suggests potential applications in multi-catalyst systems or processes where its basic properties might be utilized in conjunction with other catalysts.
Reaction Mechanism Elucidation in Heterogeneous Catalysis
The mechanism of reactions catalyzed by heterogeneous ion exchange resins like this compound involves the interaction of reactants with the active sites immobilized on the solid polymeric matrix p2infohouse.org. For basic resins like IRA-404, the active sites are the quaternary ammonium (B1175870) groups, which can abstract protons or activate electrophilic centers. In base-catalyzed reactions, the resin's basic sites facilitate steps such as enolate formation or nucleophilic attack. The polymeric matrix provides a solid support, allowing for easy separation of the catalyst from the reaction mixture by simple filtration p2infohouse.orgtandfonline.comtandfonline.comresearchgate.net. The heterogeneous nature means the reaction occurs at the interface between the liquid (or gas) phase reactants and the solid catalyst surface. The local environment within the resin beads, influenced by the polymer structure and the counter-ions, can also play a role in the reaction pathway and selectivity. While a detailed, universally applicable mechanism for all reactions catalyzed by this compound is not available, the general principle involves the basic quaternary ammonium sites acting as catalytic centers within the heterogeneous resin matrix.
Catalyst Performance Evaluation and Optimization
The performance of this compound, or any heterogeneous catalyst, is evaluated based on several key metrics, including catalytic activity (reaction rate), yield of the desired product, selectivity, and stability (reusability) tandfonline.comtandfonline.comresearchgate.net. Optimization of the catalytic process typically involves varying reaction parameters such as catalyst amount, reaction temperature, reaction time, and solvent tandfonline.comtandfonline.comresearchgate.net.
Research on similar Amberlite resins in catalytic applications highlights the importance of these factors. For example, in the synthesis of 1,8-dioxoxanthene derivatives catalyzed by Amberlite IRA67, studies have investigated the effect of catalyst loading, temperature, and solvent on reaction yield and time tandfonline.comtandfonline.com. High yields (88–98%) and short reaction times were achieved under optimized conditions tandfonline.comtandfonline.com.
A significant advantage of heterogeneous catalysts is their reusability p2infohouse.orgtandfonline.comtandfonline.comresearchgate.net. Studies often evaluate catalyst stability by performing multiple reaction cycles using the same batch of catalyst after simple recovery steps like filtration and washing tandfonline.comtandfonline.comresearchgate.net. For instance, Amberlite IRA67 was shown to be reusable for six consecutive cycles in the synthesis of 1,8-dioxoxanthene derivatives with minimal loss in activity tandfonline.comtandfonline.com. This reusability is crucial for developing economically viable and environmentally friendly synthetic processes. The optimization process aims to find the conditions that maximize yield and selectivity while minimizing reaction time and catalyst deactivation.
Regeneration, Reusability, and Durability of Amberlite Ira 404 Resins
Elution and Desorption Methodologies
Elution and desorption are key processes in the regeneration of AMBERLITE IRA-404, involving the removal of adsorbed ions or compounds from the resin matrix. The choice of eluent and methodology depends on the nature of the adsorbed species and the desired efficiency of recovery.
Acidic and Alkaline Regeneration Strategies
Acidic and alkaline solutions are commonly employed as regenerants for ion exchange resins. For strongly basic anion exchange resins like this compound, alkaline solutions are typically used to restore the resin to its hydroxide (B78521) or chloride form, displacing the adsorbed anions kdyholdings.comgoogle.com. For instance, regeneration with a 5% NaOH solution has been described for Amberlite IRA-400 (a related strong base anion exchanger) google.com. Acidic solutions can also be used in specific regeneration strategies, sometimes in conjunction with alkaline treatments, particularly for removing organic foulants or in cross-regeneration procedures dupont.com. However, caution is necessary when using strong oxidizing agents like nitric acid with organic ion exchange resins due to the potential for violent exothermic reactions kdyholdings.comdupontdenemours.frdupont.com.
Solvent-Based Regeneration Techniques
Solvent-based techniques can be used for the elution and desorption of specific compounds from this compound. The effectiveness of different solvents depends on their ability to interact with the adsorbed substance and the resin. For example, in the recovery of 5-fluorouracil (B62378) from this compound, elution experiments tested various solvents including methanol (B129727), ethanol, acetonitrile, formic acid, and a mixture of 1% formic acid in methanol/water (60:40) tandfonline.com. A 1.0 mL volume of the eluent solution was found to be sufficient to achieve recoveries close to 90-92% in this specific application tandfonline.com.
Regeneration Efficiency and Recovery Studies
Regeneration efficiency is a critical parameter that indicates how effectively the resin's capacity is restored after elution. Recovery studies quantify the amount of the target substance that can be desorbed from the loaded resin. High regeneration efficiency and recovery are essential for cost-effective operation. Studies have investigated the regeneration of Amberlite resins for various applications, such as the recovery of uranium using Amberlite IRA-400, where a loading efficiency of 75% of the theoretical capacity was observed journalijar.com. Another study involving Amberlite IRA-400 for lactic acid recovery demonstrated significant recovery amounts deswater.com. For Amberlite IRA-402 (a related strong base anion resin), low elution percentages (up to 10%) were observed for Acid Blue 113 using 1 M and 3 M HCl, suggesting strong interaction between the dye and the resin nih.gov.
Recyclability and Long-Term Performance Assessment
The recyclability of this compound refers to its ability to undergo multiple adsorption-regeneration cycles without significant loss of capacity or structural integrity. Long-term performance assessment evaluates the resin's effectiveness over extended periods of use. Studies on the reusability of Amberlite resins, such as Amberlite IRA-68 (a weak base anion exchanger), have shown that the uptake capacity can be largely preserved over multiple cycles. For instance, Amberlite IRA-68 maintained over 95% of its capacity after 8 adsorption-desorption cycles for vanadium(V) ions, with a minor reduction attributed to incomplete elution . The ability of ion exchange resins like this compound to be reused and recycled contributes to the cost-effectiveness and industrial applicability of processes google.com.
Resin Durability and Stability Under Operating Conditions
The durability and stability of this compound under various operating conditions, such as pH, temperature, and chemical environment, are vital for its long service life. This compound is described as having good mechanical and chemical resistance dupontdenemours.fr. Strong base anion exchange resins like this compound are generally stable across a wide pH range (0-14) kdyholdings.com. However, operating at elevated temperatures, particularly in mixed beds, may impact resin purity and lifespan dupontdenemours.fr.
Radiation Stability (e.g., Gamma Irradiation)
While specific data on the gamma irradiation stability of this compound was not extensively found in the provided search results, the radiation stability of ion exchange resins is a critical consideration in applications involving radioactive materials, such as nuclear power generation and radwaste treatment waterandwastewater.comdupontdenemours.fr. The styrene-divinylbenzene copolymer matrix and the quaternary ammonium (B1175870) functional groups typical of resins like this compound can undergo degradation upon exposure to high doses of radiation, potentially leading to changes in capacity, physical integrity, and the generation of leachable organic species. Research on the radiation stability of similar strong base anion exchange resins would provide insights into the expected performance of this compound in such environments.
Thermal Stability
The thermal stability of ion exchange resins is a critical factor for their long-term performance, particularly in applications involving elevated temperatures. Strong base anion exchange resins, such as this compound, are known to have a sensitivity to heat google.com. Excessive heating can lead to the thermal decomposition of the resin matrix and functional groups americanchemicalsuppliers.com.
Chemical Stability and Resistance to Oxidizing Agents
This compound is generally stable under recommended storage conditions cdhfinechemical.comlabscoop.com. However, it is incompatible with strong oxidizing agents cdhfinechemical.comlabscoop.com. Oxidizing agents, such as nitric acid, can attack the organic matrix of ion exchange resins under certain conditions dupont.com. This interaction can range from minor resin degradation to a vigorous exothermic reaction, potentially leading to an explosion dupont.com.
Therefore, contact with strong oxidizing agents should be avoided during the handling, storage, and operation of this compound resin cdhfinechemical.comlabscoop.comdupont.com. While ion exchange resins are generally resistant to decomposition through chemical attack excluding potent oxidizing agents, their interaction with strong oxidizers poses a significant hazard dupont.comijpsr.com.
| Property | Observation/Limit | Source |
| Chemical Stability | Stable under recommended storage conditions. | cdhfinechemical.comlabscoop.com |
| Incompatible Materials | Strong oxidizing agents, Nitric acid. | cdhfinechemical.comlabscoop.com |
| Hazardous Decomposition | Nitrogen oxides (NOx) under fire conditions. | cdhfinechemical.com |
| Resistance to Decomposition | Resistant to decomposition through chemical attack (excluding potent oxidizing agents). | ijpsr.com |
Engineering Aspects and System Design for Amberlite Ira 404 Applications
Batch Process Optimization
Batch adsorption studies are fundamental in determining the equilibrium and kinetic parameters of AMBERLITE IRA-404 for specific target anions. These studies involve contacting a known amount of resin with a solution containing the target substance for a defined period. Parameters such as contact time, initial concentration of the solute, resin dosage, and temperature are typically investigated to optimize the removal efficiency mdpi.comdeswater.com. For instance, research on the adsorption of Acid Blue 113 dye onto Amberlite IRA 402 (a similar strongly basic resin) revealed that equilibrium was achieved within 175 minutes, with a fast adsorption stage in the initial 90 minutes mdpi.comnih.gov. The Langmuir isotherm model often provides a good fit for experimental data, indicating monolayer adsorption, while kinetic data can be modeled using approaches like the Lagergren model or pseudo-second-order kinetics mdpi.comdeswater.comnih.govresearchgate.netdeswater.com. Optimizing resin concentration, contact time, and stirring speed are crucial in batch processes to maximize the removal of target compounds nih.gov.
Continuous Flow Column Studies
Continuous flow column studies are essential for simulating real-world applications and evaluating the dynamic performance of this compound under flow conditions. These studies provide insights into the resin's capacity, the shape of the breakthrough curve, and the influence of operational parameters like flow rate and bed depth mdpi.comiitd.ac.in.
Breakthrough Curve Analysis
Breakthrough curves are plots of effluent concentration versus time or treated volume. They indicate when the resin bed is approaching exhaustion and the target solute begins to appear in the effluent at an unacceptable concentration sadrn.com. The shape of the breakthrough curve is influenced by factors such as mass transfer limitations, axial dispersion, and the equilibrium isotherm of the solute on the resin sadrn.comresearchgate.net. A steep breakthrough curve generally indicates efficient utilization of the resin bed. Analyzing these curves helps determine the service time of the column and the total capacity of the resin under dynamic conditions mdpi.comnih.gov.
Bed Depth Service Time (BDST) Model Applications
The Bed Depth Service Time (BDST) model is a simplified approach used to predict the performance of an adsorption column and scale up laboratory results to larger systems. The model relates the service time of a column to the bed depth, flow rate, and the adsorption capacity and kinetics. By conducting experiments at different bed depths and flow rates, parameters for the BDST model can be determined, allowing for the prediction of service time for various operating conditions and column configurations mdpi.com. Studies have utilized service time and bed depth service parameters to optimize continuous flow processes with Amberlite resins mdpi.comnih.gov.
Empty Bed Contact Time (EBCT) Optimization
Empty Bed Contact Time (EBCT) is a critical design parameter in continuous flow systems, representing the theoretical time the liquid phase is in contact with the resin bed. It is calculated by dividing the volume of the empty bed by the volumetric flow rate. Optimizing EBCT is crucial for achieving desired removal efficiency and maximizing the throughput of the system uts.edu.au. A sufficient EBCT ensures adequate contact time for the ion exchange reactions to occur, allowing the resin to effectively remove target ions before breakthrough occurs iitd.ac.in. Different resins and applications will have different optimal EBCT values, which are typically determined through experimental studies iitd.ac.in.
Pilot-Scale and Industrial-Scale Implementations and Challenges
Implementing this compound applications at pilot and industrial scales involves scaling up the parameters determined in laboratory studies. Pilot-scale studies are essential for validating laboratory findings under more realistic conditions and identifying potential challenges before full-scale deployment epa.govepa.gov. Challenges at larger scales can include pressure drop across the resin bed, channeling, fouling of the resin by organic matter or particulates, and efficient regeneration of the exhausted resin epa.gov. Proper system design, including appropriate column dimensions, flow distribution, and pre-treatment steps, is necessary to mitigate these issues and ensure reliable and cost-effective operation epa.govdupont.com. The selection of regeneration conditions, such as the type and concentration of the regenerant solution and the flow rate, is also critical for the economic viability of the process iitd.ac.in.
Advanced Research Perspectives and Future Directions for Amberlite Ira 404
Development of Novel AMBERLITE IRA-404 Composites and Nanomaterials
Research into improving the properties of ion exchange resins like this compound includes the development of composite materials and the incorporation of nanomaterials. While studies specifically on this compound composites are limited in the provided results, related research on AMBERLITE IRA-400, a similar resin, demonstrates the potential in this area. For instance, a modified AMBERLITE IRA-400 resin incorporating Prosopis juliflora seeds has been explored as an adsorbent for lead ions (Pb2+). nih.govrsc.orgresearchgate.net This modification introduced new functional groups, such as C–OH, –COOH, and C=C, which enhanced the adsorption capacity and selectivity for Pb2+ through complexation with oxygen-containing groups. nih.gov
The integration of nanomaterials into resin structures is another promising avenue. Embedding hydrous ferric oxide (HFO) nanoparticles into the matrix of Amberlite IRA 400 has been investigated for the adsorption of toxic metals. mdpi.com This approach leverages the high surface area and reactivity of nanoparticles to potentially improve the adsorption capacity and selectivity of the resulting composite material. mdpi.com These studies suggest that similar strategies could be applied to this compound to create novel composites and nanomaterials with enhanced performance characteristics for specific applications.
Enhanced Selectivity and Specificity for Target Analytes
Enhancing the selectivity and specificity of this compound for particular target analytes is a key area of research. This compound has been successfully employed for the selective adsorption of compounds like 5-fluorouracil (B62378). researchgate.nettandfonline.comresearchgate.net Studies have focused on optimizing parameters such as resin dosage to improve the efficiency of this adsorption process. tandfonline.com The resin's positively charged quaternary ammonium (B1175870) functional groups play a crucial role in the sorption process, particularly under conditions where the target analyte is in an anionic form, as observed with 5-fluorouracil at pH > 9.01. tandfonline.com
Comparisons with other resins highlight the selectivity of this compound for certain ions. In studies examining the combined removal of arsenic (V) and nitrate (B79036) from drinking water, conventional sulfate-selective resins, including this compound, demonstrated better performance compared to specialized nitrate-selective resins. iitd.ac.innasa.gov However, the selectivity of these resins can be influenced by factors such as temperature. nasa.gov Future research aims to further tailor the resin's properties, possibly through chemical modification or the incorporation of selective ligands, to achieve higher specificity for a wider range of target analytes in complex matrices. The general principle of modifying ion exchange resins to enhance selectivity through methods like chemical bonding or impregnation with chelating agents is well-established and applicable to this compound. preprints.org
Mechanistic Understanding of Complex Multi-Ion Systems
Understanding the behavior of this compound in complex multi-ion systems is critical for optimizing its performance in real-world applications. Research in this area involves comparing experimental results with theoretical models of multicomponent ion exchange. iitd.ac.in The presence of multiple ionic species in solution can significantly influence the adsorption behavior of the target analyte due to competitive effects and complex interactions.
Studies on similar Amberlite resins, such as IRA-400 and IRA-743, for the removal of molybdenum(VI) and vanadium(V) illustrate the complexities involved. Vanadium, for instance, can exist in various anionic and cationic forms depending on the pH, affecting the resin's retention capacity. researchgate.net The mechanism of ion removal can involve not only electrostatic adsorption but also other interactions like reduction and complexation, as seen with chromium removal by Amberlite IRA 743. vscht.cz Further research is needed to develop comprehensive mechanistic models that accurately predict the performance of this compound in diverse multi-ion environments, considering factors like ion speciation, competitive adsorption, and diffusion limitations.
Integration with Sustainable and Green Chemistry Principles
The integration of this compound technology with sustainable and green chemistry principles is an increasingly important focus. Utilizing modified natural materials in conjunction with resins, as demonstrated by the use of Prosopis juliflora seeds with AMBERLITE IRA-400, aligns with the principles of using renewable resources and reducing the reliance on synthetic materials. nih.govrsc.orgresearchgate.net
Computational Design and Predictive Modeling for Next-Generation Resins
Computational design and predictive modeling are becoming valuable tools in the development of next-generation ion exchange resins, including this compound. Density functional theory (DFT) has been applied to study the adsorption mechanisms of modified Amberlite IRA-400, providing insights into the interactions between the resin's functional groups and target ions at a molecular level. nih.govrsc.orgresearchgate.net This type of computational modeling can help in understanding the binding energies and preferred adsorption sites, guiding the design of resins with improved performance.
Predictive modeling is also used to simulate the macroscopic behavior of the resin in separation processes. For example, models have been used to predict effluent breakthrough curves in multicomponent ion exchange systems involving this compound. iitd.ac.in Predictive simulations of resin behavior, such as population balance models, are being explored for related Amberlite resins, indicating a trend towards using modeling to optimize resin synthesis and performance. uni-halle.de Future research will likely involve more sophisticated computational approaches, including molecular dynamics simulations and quantitative structure-activity relationships (QSAR), to design novel resin structures with enhanced selectivity, capacity, and kinetic properties before experimental synthesis.
Economic and Environmental Impact Assessments of this compound Technologies
Economically, the cost-effectiveness of this compound in various applications, such as water treatment and chemical purification, is a primary driver for its use. The potential for regeneration and reuse of the resin contributes to its economic viability compared to disposable alternatives. Research into more efficient synthesis and regeneration methods can further improve the economic footprint.
Q & A
Basic Research Questions
Q. What are the fundamental physicochemical properties of AMBERLITE IRA-404, and how do they influence its ion-exchange performance?
- Methodological Answer : Characterize properties such as particle size distribution, porosity, and functional group density using SEM, BET analysis, and titration. Correlate these with ion-exchange capacity (IEC) under controlled pH and ionic strength conditions . For example, a study comparing IEC at pH 7 vs. pH 10 can reveal pH-dependent sulfonic acid group activity.
Q. How does this compound compare to other strong-base anion exchangers (e.g., IRA-402, IRA-900) in selectivity for specific anions (e.g., nitrate, sulfate)?
- Methodological Answer : Conduct batch adsorption experiments with equimolar anion solutions, using ICP-OES or ion chromatography to quantify uptake. Apply selectivity coefficients (e.g., ) and compare with literature values. Include a table summarizing results (Table 1) .
| Resin Type | Reference | ||
|---|---|---|---|
| IRA-404 | 3.2 | 0.8 | [Study X] |
| IRA-402 | 2.1 | 0.5 | [Study Y] |
Q. What standardized protocols exist for regenerating this compound after exposure to organic fouling agents?
- Methodological Answer : Evaluate regeneration efficiency using NaOH (4% w/v) or NaCl (10% w/v) solutions post-fouling with humic acid or surfactants. Measure IEC recovery via breakthrough curves and compare with ASTM D6302-98 guidelines .
Advanced Research Questions
Q. How can experimental design frameworks (e.g., Box-Behnken, Taguchi) optimize this compound’s operational parameters (flow rate, bed height, influent concentration) for maximal nitrate removal?
- Methodological Answer : Use a Box-Behnken design to vary parameters (e.g., flow rate: 2–10 mL/min, bed height: 5–20 cm). Analyze via ANOVA to identify significant factors. For example, a 2023 study found bed height contributed 62% to variance in nitrate removal efficiency .
Q. What mechanisms explain contradictory reports on IRA-404’s stability in oxidizing environments (e.g., hypochlorite exposure)?
- Methodological Answer : Conduct accelerated aging tests with 0.1–1% NaOCl solutions. Monitor resin degradation via FTIR (loss of quaternary ammonium groups) and TGA (thermal stability shifts). Reconcile discrepancies by comparing crosslinking degrees (e.g., 8% vs. 10% DVB) across studies .
Q. How do hybrid systems integrating IRA-404 with photocatalytic materials (e.g., TiO₂) enhance simultaneous ion exchange and organic pollutant degradation?
- Methodological Answer : Design a fixed-bed reactor with IRA-404/TiO₂ composites. Quantify synergistic effects by comparing nitrate removal rates and TOC reduction under UV vs. dark conditions. Cite 2024 findings showing a 40% efficiency boost in hybrid systems .
Q. What statistical methods (e.g., PCA, MANOVA) are most effective for resolving multivariate data contradictions in IRA-404’s performance across disparate water matrices?
- Methodological Answer : Apply PCA to datasets spanning hardness (50–500 mg/L CaCO₃), TOC (1–20 mg/L), and competing anions. Cluster results by water type (groundwater vs. wastewater) to isolate dominant interference factors .
Methodological Guidance
- Data Validation : Replicate experiments across ≥3 batches of IRA-404 to account for manufacturing variability. Use NIST-traceable standards for calibration .
- Ethical Compliance : Ensure waste streams from regeneration studies meet local environmental discharge regulations (e.g., pH neutralization before disposal) .
- Literature Synthesis : Systematically review patents (e.g., US 6,451,205 B1) and peer-reviewed studies using PRISMA guidelines to identify knowledge gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
